molecular formula C20H19ClN6O B2404543 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396768-15-2

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

Cat. No. B2404543
CAS RN: 1396768-15-2
M. Wt: 394.86
InChI Key: AQDDKDBKLWOPDB-UHFFFAOYSA-N
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Description

The compound “N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anti-Tubercular Agents

“N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is structurally similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” could potentially be used in the development of potent anti-tubercular agents.

Inhibition of Protein Kinases

The compound is also structurally similar to a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. These amines have been found to be ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that “N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” could potentially be used in the development of selective inhibitors of protein kinases.

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity and applications could be explored .

Mechanism of Action

Target of Action

The primary target of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the kinase activity of PKB . This results in the inhibition of the PI3K-PKB signaling pathway, which can lead to decreased cell proliferation and increased apoptosis .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . When the compound inhibits PKB, it prevents the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent improved the bioavailability of the compound .

Result of Action

The inhibition of PKB by the compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Cells were exposed to compound treatment at various concentrations to determine their IC50 values from the dose–response curve .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-16-4-2-1-3-15(16)17-5-6-19(26-25-17)27-11-7-14(8-12-27)24-20(28)18-13-22-9-10-23-18/h1-6,9-10,13-14H,7-8,11-12H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDDKDBKLWOPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

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